molecular formula C15H16N6OS B10921757 5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10921757
M. Wt: 328.4 g/mol
InChI Key: URBIDUDOINUMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core, a thiazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and 1,3-diketones . The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole core, thiazole ring, and cyclopropyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-cyclopropyl-N-[4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N6OS/c1-8-10(6-21(2)20-8)13-7-23-15(16-13)17-14(22)12-5-11(18-19-12)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,18,19)(H,16,17,22)

InChI Key

URBIDUDOINUMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4)C

Origin of Product

United States

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